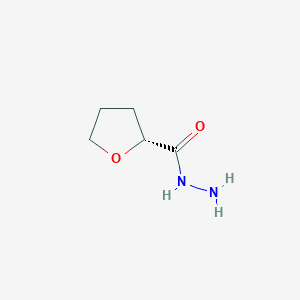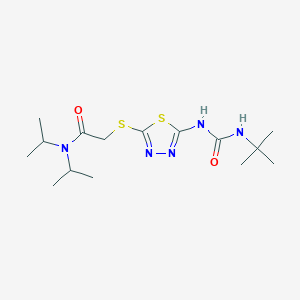
(2R)-oxolane-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-oxolane-2-carbohydrazide, also known as D-Carbohydrazide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxolane, which is a cyclic ether that contains a four-membered ring. The carbohydrazide group (-NH-NH2) attached to the oxolane ring makes it a unique compound with interesting properties.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and DNA Cleavage Studies
Schiff bases derived from 2-oxo-2H-chromene-3-carbohydrazide have been synthesized and investigated for their antimicrobial properties and DNA cleavage capabilities. These studies highlight the potential of these compounds in developing new antimicrobial agents and exploring their interactions with DNA, which is crucial for understanding their mechanism of action and potential therapeutic applications (Patil et al., 2011).
Stereocontrolled Synthesis of Oligonucleotides
Derivatives of 2-oxo-“spiro”-4,4-pentamethylene-1,3,2-oxathiaphospholane have been utilized in the stereocontrolled synthesis of oligonucleotides. This research is significant for the field of genetic engineering and drug development, providing a method to synthesize oligonucleotides with precise control over their stereochemistry, which is vital for their biological function and therapeutic efficacy (Stec et al., 1998).
Glutathione Peroxidase Mimetics
Research into cyclic seleninate esters, related to the oxolane structure, has led to the development of compounds that act as mimetics for glutathione peroxidase. These findings are crucial for understanding oxidative stress in biological systems and developing antioxidant therapies (Back & Moussa, 2002).
Coordination Chemistry and Asymmetric Synthesis
The study of oxazoline ligands, which share structural features with oxolane derivatives, has profound implications in coordination chemistry and asymmetric synthesis. These ligands have been used to develop chiral auxiliaries and catalysts for asymmetric reactions, contributing to the field of stereoselective synthesis, which is fundamental in pharmaceutical research (Gómez, Muller, & Rocamora, 1999).
Ultrasonic Studies and Solution Chemistry
Ultrasonic studies of substituted 2-oxo-2-H-chromene-3-carbohydrazide derivatives offer insights into the interactions of these compounds in solution. By understanding their acoustic properties, researchers can infer about solute-solvent interactions, which are essential for designing formulations and understanding the behavior of these compounds in biological systems (Choudhari, Hedaoo, & Wadekar, 2016).
Eigenschaften
IUPAC Name |
(2R)-oxolane-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-7-5(8)4-2-1-3-9-4/h4H,1-3,6H2,(H,7,8)/t4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGRORFWHFVNIK-SCSAIBSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](OC1)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1399181-79-3 |
Source


|
| Record name | (2R)-oxolane-2-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)

![N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2691386.png)
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)


![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)
![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2691391.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)
